molecular formula C14H28N2O4 B11624220 N,N'-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide

N,N'-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide

Cat. No.: B11624220
M. Wt: 288.38 g/mol
InChI Key: LPWFXIFNLFUAHS-UHFFFAOYSA-N
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Description

N,N’-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide is an organic compound with the molecular formula C12H26N2O2 It is characterized by the presence of two hydroxymethyl groups and a diamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide typically involves the reaction of ethanediamide with 1-(hydroxymethyl)-2-methylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the diamide bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of N,N’-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Azides or thioethers.

Scientific Research Applications

N,N’-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, while the diamide linkage provides structural stability. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-hydroxyethyl)ethanediamide
  • N,N’-bis(2-hydroxypropyl)ethanediamide
  • N,N’-bis(2-hydroxybutyl)ethanediamide

Uniqueness

N,N’-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide is unique due to the presence of the 1-(hydroxymethyl)-2-methylbutyl groups, which confer specific chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its ability to participate in diverse chemical reactions.

Properties

Molecular Formula

C14H28N2O4

Molecular Weight

288.38 g/mol

IUPAC Name

N,N'-bis(1-hydroxy-3-methylpentan-2-yl)oxamide

InChI

InChI=1S/C14H28N2O4/c1-5-9(3)11(7-17)15-13(19)14(20)16-12(8-18)10(4)6-2/h9-12,17-18H,5-8H2,1-4H3,(H,15,19)(H,16,20)

InChI Key

LPWFXIFNLFUAHS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CO)NC(=O)C(=O)NC(CO)C(C)CC

Origin of Product

United States

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